Tris(2-ethylphenyl)arsane
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Overview
Description
Tris(2-ethylphenyl)arsane is an organoarsenic compound with the chemical formula C24H27As It consists of three 2-ethylphenyl groups attached to a central arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylphenyl)arsane typically involves the reaction of arsenic trichloride with 2-ethylphenyl magnesium bromide (a Grignard reagent). The reaction proceeds as follows:
AsCl3+3C8H9MgBr→As(C8H9)3+3MgBrCl
This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents and products. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tris(2-ethylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Arsenic oxides (e.g., As2O3).
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted phenylarsanes depending on the substituent introduced.
Scientific Research Applications
Tris(2-ethylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment.
Industry: Used in the synthesis of other organoarsenic compounds and as a precursor in the production of semiconductors.
Mechanism of Action
The mechanism of action of Tris(2-ethylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated through the formation of covalent bonds between the arsenic atom and thiol groups in proteins. The pathways involved include the disruption of cellular redox balance and interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methylphenyl)arsane
- Tris(2-chlorophenyl)arsane
- Tris(2-bromophenyl)arsane
Comparison
Tris(2-ethylphenyl)arsane is unique due to the presence of ethyl groups, which influence its steric and electronic properties. Compared to Tris(2-methylphenyl)arsane, the ethyl groups provide greater steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The presence of halogen atoms in Tris(2-chlorophenyl)arsane and Tris(2-bromophenyl)arsane introduces different electronic effects, making these compounds more reactive in certain substitution reactions.
Properties
CAS No. |
65462-24-0 |
---|---|
Molecular Formula |
C24H27As |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
tris(2-ethylphenyl)arsane |
InChI |
InChI=1S/C24H27As/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |
InChI Key |
NPOIRSYBBFNXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1[As](C2=CC=CC=C2CC)C3=CC=CC=C3CC |
Origin of Product |
United States |
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